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Compound of Interest

Compound Name: 5-(Oxolan-2-yl)-1,3-oxazole

Cat. No.: B15308545

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of the novel heterocyclic compound, 5-(Oxolan-2-yl)-1,3-oxazole. Due to the limited availability
of published experimental data for this specific molecule, this guide presents predicted
spectroscopic values derived from the analysis of its constituent moieties: the 1,3-oxazole and
the 2-substituted oxolane (tetrahydrofuran) rings. This information is intended to serve as a
reference for researchers involved in the synthesis and characterization of related compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic
techniques for the characterization of 5-(Oxolan-2-yl)-1,3-oxazole. These predictions are
based on established spectroscopic principles and data from related chemical structures.

Table 1: Predicted 'H NMR Spectroscopic Data
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constants (J, Hz)
H-2 (oxazole) 8.0-8.2 Singlet (s)
H-4 (oxazole) 72-7.4 Singlet (s)
Triplet (t) or Doublet of
H-2' (oxolane) 52-54 6.0-8.0
Doublets (dd)
H-5' (oxolane) 39-41 Multiplet (m)
H-3', H-4' (oxolane) 1.8-2.2 Multiplet (m)

Carbon Atom

Predicted Chemical Shift (3, ppm)

C-2 (oxazole) 150 - 152
C-4 (oxazole) 125 - 127
C-5 (oxazole) 155 - 157
C-2' (oxolane) 75-78
C-5' (oxolane) 68 - 70
C-3', C-4' (oxolane) 25-30

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Predicted Absorption

Functional Group Intensity
Range (cm™?)
C-H stretching (oxazole) 3100 - 3150 Medium
C-H stretching (oxolane) 2850 - 2960 Strong
C=N stretching (oxazole) 1600 - 1650 Medium
C=C stretching (oxazole) 1500 - 1550 Medium
C-O-C stretching (oxazole ring) 1050 - 1150 Strong
C-O-C stretching (oxolane
1000 - 1100 Strong

ring)

Table 4: Predicted Mass Spectrometry Data

lon Predicted m/z Notes
[M]*+ 139.06 Molecular lon
Fragmentation of the oxolane
[M-C2H40]* 95.05 _
ring
[M-CaH,O]* 70.04 Loss of the oxolane substituent
Fragment corresponding to the
[C3H2NOJ*+ 68.02

oxazole ring

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 5-(Oxolan-2-

yl)-1,3-oxazole.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees,
relaxation delay of 2-5 seconds.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate
software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase
correction, baseline correction, and referencing the spectra to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-(Oxolan-2-yl)-1,3-oxazole.
Methodology:

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid or liquid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a
universal ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum over a range of 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-(Oxolan-2-yl)-1,3-
oxazole.

Methodology:

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol or acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron Impact (EI).

o Data Acquisition:

o ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in
positive ion mode over a relevant m/z range (e.g., 50-500).

o EI-MS: Introduce the sample into the ion source (if a direct insertion probe is used for
solids, or via GC for volatile samples). Acquire the mass spectrum.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]*
or [M+H]*) and characteristic fragment ions.
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Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 5-(Oxolan-2-yl)-1,3-oxazole.
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General workflow for spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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